

Technical Data Sheet: 4-(3,4-Dimethoxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(3,4-Dimethoxyphenyl)butanoic acid

Cat. No.: B139253

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a concise technical overview of the molecular weight of **4-(3,4-Dimethoxyphenyl)butanoic acid**. The molecular formula is established, and the molecular weight is calculated based on the atomic weights of its constituent elements. This information is fundamental for researchers engaged in quantitative analysis, reaction stoichiometry, and formulation development involving this compound.

Chemical Identity and Formula

4-(3,4-Dimethoxyphenyl)butanoic acid is a chemical compound with the established molecular formula C₁₂H₁₆O₄.^{[1][2][3]} This formula indicates that each molecule is composed of 12 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms.

Molecular Weight Calculation

The molecular weight (MW) is the sum of the atomic weights of all atoms in a molecule. The calculation for **4-(3,4-Dimethoxyphenyl)butanoic acid** is based on the standard atomic weights of Carbon (C), Hydrogen (H), and Oxygen (O).^{[4][5][6][7]}

3.1 Atomic Weight Data

The standard atomic weights used for the calculation are presented in Table 1. These values are weighted averages of the naturally occurring isotopes of each element.

Element	Symbol	Atomic Weight (g/mol)
Carbon	C	~12.011
Hydrogen	H	~1.008
Oxygen	O	~15.999

3.2 Calculation Summary

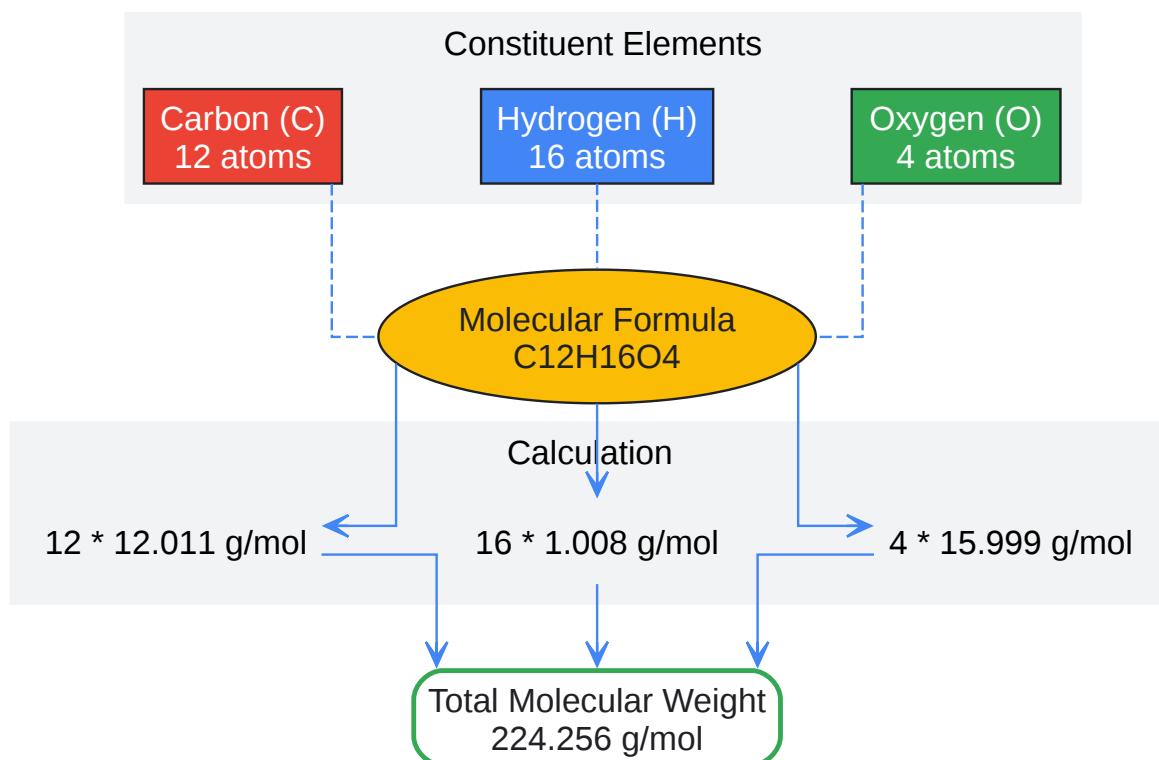
The molecular weight is calculated by multiplying the count of each element by its atomic weight and summing the results. The detailed breakdown is provided in Table 2.

Element	Symbol	Count in Formula	Atomic Weight (g/mol)	Total Contribution (g/mol)
Carbon	C	12	12.011	144.132
Hydrogen	H	16	1.008	16.128
Oxygen	O	4	15.999	63.996
Total		224.256		

The calculated molecular weight of **4-(3,4-Dimethoxyphenyl)butanoic acid** is 224.256 g/mol. This value is consistent with figures published in chemical databases, often rounded to 224.25 g/mol or 224.26 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Determination Overview

While the molecular weight can be calculated from the chemical formula, it is experimentally confirmed using techniques such as mass spectrometry.


4.1 Protocol: Mass Spectrometry

A typical experimental workflow for molecular weight verification involves the following steps:

- Sample Preparation: A dilute solution of **4-(3,4-Dimethoxyphenyl)butanoic acid** is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique like Electrospray Ionization (ESI) to prevent fragmentation. This generates molecular ions, typically $[M+H]^+$ (protonated molecule) or $[M-H]^-$ (deprotonated molecule).
- Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g., Quadrupole, Time-of-Flight).
- Data Interpretation: The resulting spectrum is analyzed to identify the peak corresponding to the molecular ion. The molecular weight is then inferred from the m/z value. For an $[M+H]^+$ ion, the molecular weight is the m/z value minus the mass of a proton (~1.007 Da).

Visualization of Molecular Weight Derivation

The following diagram illustrates the logical process of deriving the molecular weight from the compound's constituent elements.

[Click to download full resolution via product page](#)

Caption: Logical workflow for calculating molecular weight.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 4-(3,4-dimethoxyphenyl)butanoic acid stenutz.eu
- 3. 4-(3,4-Dimethoxyphenyl)butanoic acid | C12H16O4 | CID 323675 - PubChem pubchem.ncbi.nlm.nih.gov
- 4. byjus.com [byjus.com]

- 5. Atomic/Molar mass [westfield.ma.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- To cite this document: BenchChem. [Technical Data Sheet: 4-(3,4-Dimethoxyphenyl)butanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b139253#4-3-4-dimethoxyphenyl-butanoic-acid-molecular-weight\]](https://www.benchchem.com/product/b139253#4-3-4-dimethoxyphenyl-butanoic-acid-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com